molecular formula C29H32N4O3 B11284723 2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No.: B11284723
M. Wt: 484.6 g/mol
InChI Key: HYPOSEWPHSIFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the benzyl and dimethyl groups. The final step involves the acylation of the pyrimidoindole derivative with N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and cyclohexenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidoindole core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
  • 4-nitrophenyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester

Uniqueness

Compared to similar compounds, 2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows for a broader range of applications and interactions in scientific research.

Properties

Molecular Formula

C29H32N4O3

Molecular Weight

484.6 g/mol

IUPAC Name

2-(3-benzyl-5,8-dimethyl-2,4-dioxopyrimido[5,4-b]indol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C29H32N4O3/c1-20-13-14-24-23(17-20)26-27(31(24)2)28(35)33(18-22-11-7-4-8-12-22)29(36)32(26)19-25(34)30-16-15-21-9-5-3-6-10-21/h4,7-9,11-14,17H,3,5-6,10,15-16,18-19H2,1-2H3,(H,30,34)

InChI Key

HYPOSEWPHSIFJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC(=O)NCCC5=CCCCC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.